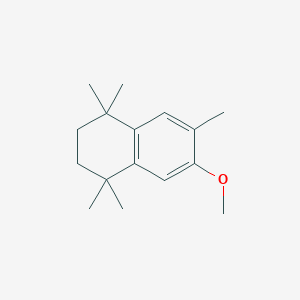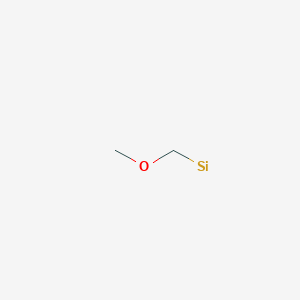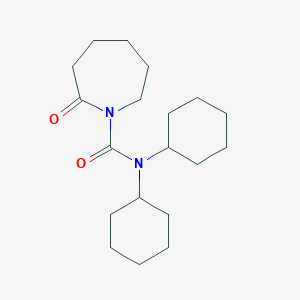
2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether is an organic compound characterized by the presence of nitro groups and isopropyl groups attached to a phenyl ether structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether typically involves the reaction of 2,4-dinitrophenol with 2,6-di(propan-2-yl)phenol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ether structure allows for substitution reactions, particularly at the nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as THF and ethanol are frequently used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2,4-diaminophenyl 2,6-di(propan-2-yl)phenyl ether .
Applications De Recherche Scientifique
2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The pathways involved include oxidative phosphorylation and other metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Shares the nitro groups but lacks the isopropyl groups.
2,6-Diisopropylphenol: Contains isopropyl groups but lacks the nitro groups.
2,4-Dinitrophenylhydrazine: Contains nitro groups and is used in similar chemical reactions.
Uniqueness
2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether is unique due to the combination of nitro and isopropyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various scientific fields .
Propriétés
Numéro CAS |
20555-93-5 |
|---|---|
Formule moléculaire |
C18H20N2O5 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenoxy)-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C18H20N2O5/c1-11(2)14-6-5-7-15(12(3)4)18(14)25-17-9-8-13(19(21)22)10-16(17)20(23)24/h5-12H,1-4H3 |
Clé InChI |
LBWSNEPXIZBNJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




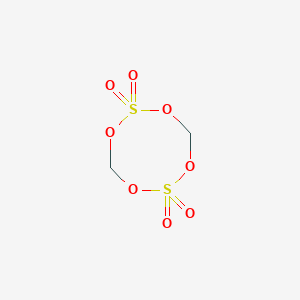
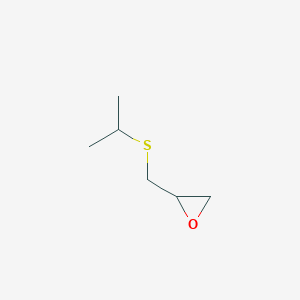
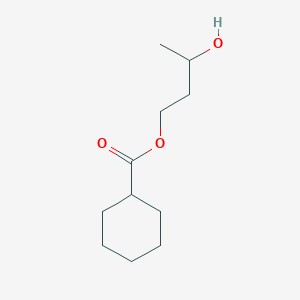
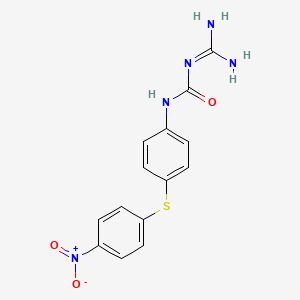

![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)
![Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate](/img/structure/B14703707.png)
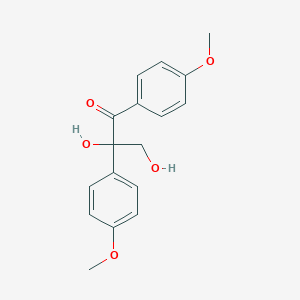
![2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14703712.png)
